Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile
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Overview
Description
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile is a unique organic compound characterized by its bicyclic structure. The compound’s molecular formula is C11H6N4, and it has a molecular weight of 194.1921 g/mol . This compound is notable for its stability and the presence of four cyano groups attached to the bicyclic framework, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with tetracyanoethylene under controlled conditions can yield the desired compound . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where the cyano groups are converted to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers due to its stability and unique structural properties
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile involves its interaction with various molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in multiple pathways. For example, in biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[3.1.1]heptane derivatives: These compounds have a different ring structure and are studied for their high-energy density properties.
Norbornane derivatives: These compounds share the bicyclic framework but have different substituents, leading to varied chemical and physical properties .
The uniqueness of this compound lies in its four cyano groups, which impart distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
6295-83-6 |
---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4/c12-4-10(5-13)8-1-2-9(3-8)11(10,6-14)7-15/h8-9H,1-3H2 |
InChI Key |
NOCISPHYYOGDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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